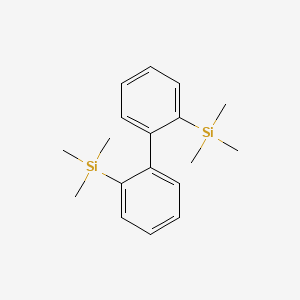

2,2'-bis(trimethylsilyl)-1,1'-Biphenyl

Description

Properties

Molecular Formula |

C18H26Si2 |

|---|---|

Molecular Weight |

298.6 g/mol |

IUPAC Name |

trimethyl-[2-(2-trimethylsilylphenyl)phenyl]silane |

InChI |

InChI=1S/C18H26Si2/c1-19(2,3)17-13-9-7-11-15(17)16-12-8-10-14-18(16)20(4,5)6/h7-14H,1-6H3 |

InChI Key |

LTGFVUAEKNUQOR-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC=C1C2=CC=CC=C2[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Pd-Catalyzed Disilylation of 2-Iodobiphenyl Derivatives

One of the most efficient and well-documented methods for preparing this compound involves a palladium-catalyzed disilylation reaction starting from 2-iodobiphenyl derivatives. This method was reported by Li et al. (2018) and involves trapping a transient dibenzopalladacyclopentadiene intermediate with hexamethyldisilane as the silyl source.

| Reagent/Condition | Details |

|---|---|

| Starting material | 2-Iodobiphenyl |

| Silylating agent | Hexamethyldisilane (3 equiv) |

| Catalyst | PdCl2(PPh3)2 (10 mol%) |

| Ligand | P(t-Bu)3 (20 mol%) |

| Base | Cs2CO3 (5 equiv) |

| Additive | Benzoic acid (PhCOOH, 3 equiv) |

| Solvent | Acetonitrile (CH3CN) |

| Temperature | 90 °C |

| Atmosphere | Air |

| Reaction time | 24 hours |

| Yield | Not explicitly stated for this exact compound, but similar systems show good yields |

This method proceeds via oxidative addition of the 2-iodobiphenyl to Pd(0), followed by coordination and cleavage of hexamethyldisilane to introduce the trimethylsilyl groups at the 2 and 2' positions. The reaction tolerates air and proceeds under relatively mild conditions.

Double Diels-Alder Reaction of Cyclopentadienones with Bis(trimethylsilyl)butadiyne

An alternative synthetic approach involves the double Diels-Alder reaction of substituted cyclopentadienones with bis(trimethylsilyl)butadiyne to form highly substituted biphenyl derivatives, including this compound.

- Bis(trimethylsilyl)butadiyne (diyne 8) is reacted with cyclopentadienones such as 3,4-diphenyl-2,5-dimethylcyclopentadienone (12).

- The reaction is conducted in sealed tubes at high temperatures (250–300 °C) for 2 hours.

- The process involves sequential Diels-Alder additions, forming complex biphenyl frameworks with trimethylsilyl substituents.

- Purification is achieved by extraction and preparative thin-layer chromatography (TLC).

| Compound | Yield (%) | Temperature (°C) | Notes |

|---|---|---|---|

| Intermediate alkyne 9 | - | 250 | Prepared by addition of one equivalent of tetracyclone to diyne 8 |

| 2-(Trimethylsilyl)-2',3,3',4,4',5,5',6-octaphenylbiphenyl (11) | 24 | 250 | Formed after second equivalent of tetracyclone; suspected loss of second silyl group during synthesis |

| 2,2'-bis(trimethylsilyl)-4,4',5,5'-tetraphenyl-3,3',6,6'-tetramethylbiphenyl (14) | 10 | 300 | Fully substituted biphenyl with two trimethylsilyl groups adjacent to biphenyl bond |

The reaction is sterically demanding, and the yields are modest, reflecting the challenge of introducing two bulky trimethylsilyl groups in close proximity on the biphenyl core.

Synthesis of 2-Iodobiphenyl Precursors

The Pd-catalyzed disilylation method requires 2-iodobiphenyl derivatives as starting materials. These are typically prepared by:

- Suzuki-Miyaura coupling of benzeneboronic acid derivatives with 1,2-diiodobenzene in the presence of Pd catalysts and base.

- Sandmeyer-type iodination of 2-aminobiphenyls via diazotization and subsequent iodide substitution.

Typical Conditions for 2-Iodobiphenyl Synthesis:

| Step | Reagents/Conditions |

|---|---|

| Suzuki coupling | PdCl2(PPh3)2 (5 mol%), K2CO3 (2.5 equiv), 1,4-dioxane/H2O (5:1), 80 °C, 18 h |

| Diazotization and iodination | NaNO2, HCl at 0 °C, followed by KI at room temperature overnight |

These methods provide a range of substituted 2-iodobiphenyls that can be further transformed into the target disilylated biphenyls.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Key Challenges |

|---|---|---|---|---|

| Pd-catalyzed disilylation | Mild conditions, air-tolerant, scalable | Requires Pd catalyst and ligands | Moderate to good | Catalyst cost, ligand optimization |

| Double Diels-Alder with cyclopentadienones | Access to highly substituted biphenyls with multiple silyl groups | High temperature, modest yield, steric hindrance | Low to moderate | Harsh conditions, purification complexity |

| Classical synthesis of 2-iodobiphenyls | Well-established, versatile precursors | Multi-step synthesis | High | Requires careful control of diazotization |

Mechanistic Insights and Research Findings

- The Pd-catalyzed disilylation involves a transient palladacycle intermediate that reacts with hexamethyldisilane to install the trimethylsilyl groups efficiently.

- In the Diels-Alder approach, the steric bulk of the cyclopentadienone and the diyne substrate critically influences the success of double addition and retention of both silyl groups.

- Loss of one trimethylsilyl group during the Diels-Alder process has been observed, possibly due to thermal decomposition or side reactions, limiting yield and purity.

- The choice of cyclopentadienone substituents can modulate steric congestion and facilitate the formation of the fully substituted biphenyls with two trimethylsilyl groups.

Summary Table of Key Preparation Data

Chemical Reactions Analysis

Types of Reactions

2,2’-bis(trimethylsilyl)-1,1’-Biphenyl undergoes various types of chemical reactions, including:

Substitution Reactions: The trimethylsilyl groups can be substituted with other functional groups.

Oxidation and Reduction Reactions: The biphenyl core can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens and organometallic compounds.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while oxidation and reduction reactions can modify the biphenyl core.

Scientific Research Applications

While the specific compound "2,2'-bis(trimethylsilyl)-1,1'-biphenyl" is not directly discussed in the provided search results, several related biphenyl compounds and their applications are mentioned, which can provide insights into potential applications of the target compound.

Biphenyl Derivatives: Synthesis and Reactions

Biphenyl derivatives have found uses in biologically active molecules . A review highlights recent developments in synthetic methodologies for biphenyl derivatives . For example, fluorinated biphenyl compounds can be synthesized via Suzuki-Miyaura cross-coupling reactions .

Tetrazoles and Multicomponent Reactions

Tetrazole-containing compounds, which can be synthesized using multicomponent reactions, are important in medicinal chemistry and drug design . Multicomponent reaction (MCR) chemistry offers access to multiple tetrazole scaffolds, providing diversity and complexity .

Related Compounds and Applications

- (S)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine) : This compound is manufactured in both research and bulk quantities .

- 3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl Bis(trifluoromethanesulfonate) :

- This compound can be used as a benzyne precursor .

- It is a chemical with a purity of >98.0% .

- The molecular formula is C20H24F6O6S2Si2, and the molecular weight is 594.69 .

- It is a solid at 20°C, with a melting point between 115.0 to 119.0 °C .

- It requires storage under inert gas and away from air .

- Handling requires precautions due to its corrosive nature, causing severe skin burns and eye damage .

- 2,2'-Bis[2-{(4S)-α-hydroxymethyl}-1,3-oxazolinyl]-1,1'-biphenyl : This bisoxazoline compound with C2-symmetry bears a hydroxymethyl group on the oxazoline ring . It has been investigated for its atropisomeric behavior in various solvents .

Safety and Handling

When working with related compounds, appropriate safety measures should be taken :

- Wear protective gloves, clothing, eye protection, and face protection .

- Avoid breathing dust or mists .

- In case of contact with skin or eyes, rinse immediately with water and seek medical attention .

- Store in a corrosive-resistant container and locked up .

Potential Applications

Based on the information on related biphenyl compounds, "this compound" may have applications in:

Mechanism of Action

The mechanism by which 2,2’-bis(trimethylsilyl)-1,1’-Biphenyl exerts its effects is primarily through its reactivity with other chemical species. The trimethylsilyl groups can be easily substituted, allowing the compound to participate in various chemical transformations. The biphenyl core provides a stable framework that can undergo further functionalization.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

2,2'-Bis(bromomethyl)-1,1'-biphenyl (C₁₄H₁₂Br₂; MW: 340.06 g/mol)

- Substituents : Bromomethyl (-CH₂Br) groups at 2,2' positions.

- Key Differences : Bromine atoms enhance electrophilicity, making this compound a reactive intermediate in cross-coupling reactions. Unlike the silicon-based substituents in the target compound, bromomethyl groups increase molecular polarity and reduce thermal stability.

- Applications : Synthetic precursor for polymers and pharmaceuticals .

4,4'-Bis((trimethylsilyl)ethynyl)-1,1'-biphenyl (C₂₄H₂₆Si₂; MW: 386.62 g/mol)

- Substituents : Trimethylsilyl-ethynyl (-C≡C-Si(CH₃)₃) groups at 4,4' positions.

- Key Differences : Ethynyl spacers extend π-conjugation, enhancing electronic delocalization. This compound exhibits superior luminescence properties compared to the target molecule, making it suitable for optoelectronic applications.

- Applications : NMR studies and organic light-emitting diodes (OLEDs) .

BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (C₄₄H₃₂P₂; MW: 622.67 g/mol)

- Substituents: Diphenylphosphino (-PPh₂) groups on a binaphthyl backbone.

- Key Differences : The phosphine groups enable coordination to transition metals, facilitating asymmetric catalysis. Unlike the sterically bulky silyl groups in the target compound, BINAP’s planar structure supports enantioselective reactions.

- Applications : Asymmetric hydrogenation and cross-coupling reactions .

Thermal Stability

- Target Compound : The trimethylsilyl groups improve thermal stability (>300°C), making it suitable for high-temperature applications.

- Bromomethyl Analogue : Decomposes at ~200°C due to labile C-Br bonds .

Solubility

- Target Compound: Enhanced solubility in nonpolar solvents (e.g., toluene, hexane) due to hydrophobic silyl groups.

- BINAP : Soluble in polar aprotic solvents (e.g., THF, DMF) owing to phosphine ligands .

Electronic Properties

- 4,4'-Bis((trimethylsilyl)ethynyl)-1,1'-biphenyl : Exhibits strong fluorescence (λₑₘ = 450 nm) due to extended conjugation, unlike the target compound, which shows weaker luminescence .

Biological Activity

2,2'-bis(trimethylsilyl)-1,1'-biphenyl is a compound that has garnered attention due to its unique structural features and potential applications in various fields, including organic synthesis and materials science. However, its biological activity remains less explored compared to its derivatives. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- Molecular Formula : C18H22Si2

- Molecular Weight : 306.54 g/mol

- IUPAC Name : this compound

- CAS Number : 13445-96-0

Antimicrobial Activity

Research indicates that biphenyl derivatives often exhibit antimicrobial properties. For instance:

- Case Study : A study on biphenyl derivatives revealed significant activity against various bacterial strains, suggesting that modifications to the biphenyl structure can enhance biological efficacy .

Anticancer Properties

Some biphenyl compounds have been investigated for their anticancer potential:

- Research Findings : Certain derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . Although specific data on this compound is sparse, its structural characteristics may allow for similar activities.

The potential mechanisms through which biphenyl compounds exert biological effects include:

- Interaction with Enzymes : Many biphenyl derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.

- Cell Membrane Disruption : The hydrophobic nature of biphenyl compounds may facilitate their integration into cell membranes, leading to increased permeability and subsequent cell death.

Comparative Analysis of Related Compounds

A comparative analysis of related compounds can provide insights into the potential biological activity of this compound.

Q & A

Q. What are the standard synthetic routes for 2,2'-bis(trimethylsilyl)-1,1'-biphenyl?

The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using biphenyl precursors functionalized with halides or boronic acids. Silylation agents like trimethylsilyl chloride (TMSCl) or bis(trimethylsilyl)trifluoroacetamide (BSTFA) are employed to introduce trimethylsilyl groups at the 2,2'-positions. For example, analogous biphenyl derivatives with silyl groups were prepared using Pd-catalyzed coupling, followed by TMSCl treatment under inert conditions . Purification often involves column chromatography or recrystallization, with characterization via NMR (e.g., H-NMR for verifying substituent positions, as shown in Figure S20 ).

Q. How is this compound characterized structurally?

- NMR Spectroscopy : H- and C-NMR are critical for confirming the substitution pattern and silyl group integration. For instance, trimethylsilyl protons appear as singlets near 0 ppm in H-NMR, while biphenyl backbone protons show splitting patterns dependent on symmetry .

- X-ray Crystallography : Structural refinement using programs like SHELXL (via the SHELX suite) resolves bond lengths, angles, and torsional conformations. SHELX’s robustness in handling twinned or high-resolution data makes it suitable for biphenyl derivatives .

Q. What stability considerations are critical during handling and storage?

The compound is sensitive to moisture and oxidizers. Storage under inert gas (e.g., argon) at low temperatures (e.g., –20°C) in amber glass vials minimizes degradation. Avoid contact with protic solvents or acids, which may cleave the silyl groups. Safety protocols from analogous biphenyl derivatives recommend fume hood use and personal protective equipment (PPE) during synthesis .

Advanced Research Questions

Q. How is this compound utilized in catalytic systems?

The steric bulk and electron-donating properties of trimethylsilyl groups make this compound a potential ligand precursor in transition-metal catalysis. For example, rhodium complexes with biphenyl-based ligands (e.g., ISO-44 derivatives) exhibit high activity in hydroformylation reactions . Modifications to the silyl groups can tune steric hindrance and electronic effects, as seen in phosphite ligands like BIPHEPHOS, which enhance regioselectivity in catalytic cycles .

Q. What challenges arise in crystallographic analysis of this compound?

- Twinning and Disorder : Biphenyl derivatives often exhibit rotational disorder in crystal lattices. SHELX programs (e.g., SHELXL) enable refinement of twinned data by partitioning overlapping reflections .

- Silyl Group Flexibility : The rotational freedom of trimethylsilyl groups may lead to poor electron density maps. High-resolution data (≤1.0 Å) and restrained refinement parameters improve accuracy .

Q. How can researchers resolve contradictions in spectroscopic and crystallographic data?

Discrepancies between NMR and X-ray results (e.g., unexpected splitting patterns vs. symmetric crystal structures) require multi-technique validation:

Q. What role does this compound play in C–H activation methodologies?

The silyl groups can act as directing groups or steric shields in transition-metal-catalyzed C–H functionalization . For instance, in the synthesis of NS5A inhibitors, analogous silyl-protected intermediates enable regioselective C–H activation at specific aryl positions .

Q. How do computational studies enhance understanding of this compound’s electronic structure?

Density Functional Theory (DFT) analyses predict frontier molecular orbitals (HOMO/LUMO) and charge distribution, aiding in rational ligand design. For example, comparing computed torsional barriers of silyl groups with crystallographic data (e.g., bond lengths in NIST-reported structures ) validates steric and electronic models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.